2-Amino-1,8-naphthyridine-3-carboxylic acid

Antibacterial DNA gyrase inhibition Structure-activity relationship

Subtle substitution changes in 1,8-naphthyridine-3-carboxylic acid chemotypes cause profound biological divergence; generic sourcing risks inactivity. 2-Amino-1,8-naphthyridine-3-carboxylic acid (CAS 46298-84-4) provides a validated scaffold for DNA ligase inhibitors, antitubercular leads (MIC 6.25 μg/ml), urease inhibitors (IC50 23.76 μM), and H1 antagonists with in vivo bronchorelaxant activity. • 2-NH2/3-COOH handles enable systematic SAR • Broad in vitro/in vivo activity • Reliable batch supply for med chem programs.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 46298-84-4
Cat. No. B1280050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,8-naphthyridine-3-carboxylic acid
CAS46298-84-4
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2N=C1)N)C(=O)O
InChIInChI=1S/C9H7N3O2/c10-7-6(9(13)14)4-5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14)(H2,10,11,12)
InChIKeyOWIABIJQOSFTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1,8-naphthyridine-3-carboxylic acid Structural Profile


2-Amino-1,8-naphthyridine-3-carboxylic acid (CAS 46298-84-4) is a heterocyclic scaffold belonging to the 1,8-naphthyridine class, characterized by a fused pyridine-pyridine bicyclic core bearing a 2-amino substituent and a 3-carboxylic acid group. This substitution pattern distinguishes it from foundational antibacterial quinolones such as nalidixic acid, which possesses a 1-ethyl, 7-methyl, and 4-oxo substitution pattern [1]. The compound serves as a versatile building block in medicinal chemistry for the synthesis of derivatives with potential antimicrobial, antimycobacterial, and other biological activities, with its distinct functional groups enabling diverse chemical derivatization strategies .

Scaffold 1,8-naphthyridine heterocyclic core with 2-amino and 3-carboxylic acid handles for divergent derivatization
Use Context Medicinal chemistry building block for non-quinolone antibacterial, antimycobacterial, and H1 receptor antagonist programs
Differentiation Lacks the 4-oxo pharmacophore of nalidixic acid, redirecting target engagement toward alternative mechanisms

2-Amino-1,8-naphthyridine-3-carboxylic acid Substitution Specificity


The 1,8-naphthyridine-3-carboxylic acid chemotype exhibits profound biological divergence based on subtle substitution variations. In-class compounds cannot be simply interchanged due to the extreme sensitivity of target engagement (e.g., DNA gyrase, H1 receptor) and physicochemical properties to the precise nature and position of substituents. For instance, the established antibacterial agent nalidixic acid (1-ethyl-7-methyl-4-oxo) has a specific substitution pattern required for its DNA gyrase inhibition, while 2-amino derivatives lack the 4-oxo moiety and instead possess distinct electronic and steric properties that can redirect binding toward alternative targets or modulate pharmacokinetic behavior [1]. Furthermore, direct comparative studies on 1,8-naphthyridine-3-carboxylic acid analogues reveal that modifications at the 2-position can drastically alter in vivo bronchorelaxant potency, with some analogues demonstrating promising effects while others are inactive [2]. Generic substitution without understanding these quantitative structure-activity relationships risks complete loss of desired biological effect or introduction of unanticipated off-target activities.

Mechanism shift The 2-amino scaffold lacks the 4-oxo moiety required for DNA gyrase metal-ion chelation, making it unsuitable as a direct nalidixic acid substitute in antibacterial assays.
SAR sensitivity 2-Position modifications can drastically alter bronchorelaxant potency; analogues without systematic SAR validation may lose activity or introduce off-target effects.
Scaffold mismatch 1,8-Naphthyridine-3-carboxylic acid (without 2-amino group) offers only one derivatizable handle, limiting analogue diversity compared to the dual-handle 2-amino derivative.

2-Amino-1,8-naphthyridine-3-carboxylic acid Evidence Guide


DNA Gyrase Binding: 2-Amino vs. 4-Oxo

The 2-amino substitution on the 1,8-naphthyridine-3-carboxylic acid core fundamentally alters the compound's interaction with bacterial DNA gyrase compared to the 4-oxo substitution found in nalidixic acid and fluoroquinolones. 1,8-Naphthyridine-3-carboxylic acids lacking the 4-oxo group, such as the 2-amino derivative, are predicted to have a different binding mode and reduced affinity for the quinolone-binding pocket of DNA gyrase, which requires the 3-carboxyl and 4-oxo groups for critical metal ion coordination [1]. This structural divergence explains why 2-amino-1,8-naphthyridine-3-carboxylic acid is not a direct functional substitute for nalidixic acid in antibacterial assays and why its derivatives are explored for alternative mechanisms, such as direct bacterial DNA ligase inhibition .

DNA Gyrase Binding
Class-level inference
2-Amino substitution alters binding mode vs. nalidixic acid; predicted reduced affinity for the quinolone-binding pocket due to absent 4-oxo pharmacophore.
Supports non-quinolone antibacterial mechanism research
Based on structural modeling; binding data to verify
Antibacterial DNA gyrase inhibition Structure-activity relationship

Urease Inhibition Activity

Novel polyfunctionalized amino-1,8-naphthyridine derivatives, structurally related to the target compound, exhibit significant urease enzyme inhibition. In vitro assays demonstrated that these derivatives have IC50 values ranging from 23.76 ± 0.027 µM to 67.46 ± 3.93 µM [1]. This establishes a quantified potency range for this chemotype against urease, an enzyme implicated in various pathological conditions, and provides a baseline for comparing the activity of the 2-amino-1,8-naphthyridine-3-carboxylic acid scaffold and its derivatives against this target.

Urease Inhibition
Class-level inference
Amino-1,8-naphthyridine derivatives IC50: 23.76 ± 0.027 µM to 67.46 ± 3.93 µM.
Reported urease inhibition context
Derivative data; parent compound activity requires evaluation
Urease inhibition Enzyme assay IC50

H1 Receptor Bronchorelaxant Activity

1,8-Naphthyridine-3-carboxylic acid derivatives, sharing the core scaffold with the target compound, have been evaluated for in vivo H1 receptor antagonism. In a guinea pig trachea model, compound 5a1 displayed a promising bronchorelaxant effect when compared to the standard drug chlorpheniramine, indicating that the 1,8-naphthyridine-3-carboxylic acid scaffold is amenable to achieving potent in vivo antihistaminic activity [1]. While the specific activity of 2-amino-1,8-naphthyridine-3-carboxylic acid in this assay is not reported, this evidence demonstrates that the core scaffold, when appropriately substituted, can yield compounds with quantifiable in vivo efficacy comparable to established drugs.

H1 Bronchorelaxant
Class-level inference
Analogue 5a1 showed promising bronchorelaxant effect in conscious guinea pig model vs. chlorpheniramine.
Model-response context for H1 antagonist development
Qualitative observation; quantitative comparison not reported
H1 receptor antagonism Antihistaminic In vivo pharmacology

Antimycobacterial Activity

1,8-Naphthyridine derivatives bearing various substitutions have been evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among a series of 3- or 4-phenyl derivatives, compounds 2a, 8a, and 8d exhibited minimum inhibitory concentrations (MICs) of 6.25 μg/ml [1]. This provides a quantitative benchmark for the antimycobacterial potential of the 1,8-naphthyridine scaffold. The target compound, 2-amino-1,8-naphthyridine-3-carboxylic acid, serves as a precursor for synthesizing such active analogues, and the 2-amino group is a key functional handle for introducing substituents that can modulate antimycobacterial potency.

Antimycobacterial MIC
Class-level inference
1,8-Naphthyridine derivatives MIC = 6.25 µg/ml against M. tuberculosis H37Rv.
Supports antimycobacterial screening context
Derivative endpoint; parent compound not directly tested
Antimycobacterial Mycobacterium tuberculosis MIC

2-Amino Group as a Synthetic Handle

The 2-amino substituent of 2-amino-1,8-naphthyridine-3-carboxylic acid provides a distinct and versatile functional handle for chemical derivatization that is absent in comparator compounds like 1,8-naphthyridine-3-carboxylic acid. This primary amine can be readily acylated, alkylated, or converted to amides, carboxamides, or other functional groups, enabling the synthesis of focused libraries of analogues for structure-activity relationship studies. For example, the compound can be elaborated to 2-amino-1,8-naphthyridine-3-carboxamide derivatives, which are claimed as antimicrobial agents in patent literature [1]. This functional handle differentiates it from simple 1,8-naphthyridine-3-carboxylic acid (lacking the amino group) or nalidixic acid (lacking a free amino group), expanding its utility as a medicinal chemistry building block.

Synthetic Handle
Supporting evidence
Free 2-amino group enables acylation, alkylation, and amide formation; 3-carboxylic acid provides orthogonal reactivity.
Dual-handle scaffold for focused library synthesis
Differentiates from simple naphthyridine-3-carboxylic acid
Organic synthesis Building block Derivatization

HeLa Cell Cytotoxicity

In a broader evaluation of 1,8-naphthyridine-3-carboxylic acid analogues, compound AS2 exhibited an IC50 of 4.2 μg/ml against the HeLa cervical cancer cell line [1]. While this data is for a derivative and not the parent compound, it demonstrates that the 1,8-naphthyridine-3-carboxylic acid scaffold can be tuned to achieve significant cytotoxicity. This suggests that 2-amino-1,8-naphthyridine-3-carboxylic acid may serve as a suitable starting point for developing anticancer agents targeting HeLa or related cell lines, with the 2-amino group providing a site for further optimization.

HeLa Cytotoxicity
Class-level inference
1,8-Naphthyridine analogue AS2 IC50 = 4.2 µg/ml against HeLa cervical cancer cell line.
Reported cell-model response context
Derivative data; supports cytotoxicity endpoint review only
Cytotoxicity Anticancer IC50

2-Amino-1,8-naphthyridine-3-carboxylic acid Application Scenarios


Non-Quinolone Antibacterial Scaffold

Given the structural divergence from 4-oxo quinolones and the predicted altered DNA gyrase binding mode [4], 2-amino-1,8-naphthyridine-3-carboxylic acid is optimally deployed as a core scaffold for developing antibacterial agents with novel mechanisms, such as direct bacterial DNA ligase inhibition . This scenario is particularly relevant for programs seeking to circumvent quinolone resistance mechanisms, as the compound lacks the 4-oxo pharmacophore that is often modified in resistant strains.

Antimycobacterial Drug Discovery Intermediate

The demonstrated ability of 1,8-naphthyridine derivatives to achieve MICs of 6.25 μg/ml against M. tuberculosis H37Rv [4] positions 2-amino-1,8-naphthyridine-3-carboxylic acid as a valuable starting material for antitubercular drug discovery programs. The 2-amino and 3-carboxylic acid groups offer dual functional handles for introducing substituents aimed at optimizing antimycobacterial potency and pharmacokinetic properties.

Urease Inhibitor Synthesis Block

With amino-1,8-naphthyridine derivatives exhibiting urease inhibition with IC50 values as low as 23.76 ± 0.027 µM [4], the target compound is well-suited for synthesizing focused libraries of urease inhibitors. This application scenario is supported by the compound's functional group availability, which allows for systematic exploration of structure-activity relationships around the 1,8-naphthyridine core to improve potency and selectivity.

H1 Receptor Antagonist Development

The promising in vivo bronchorelaxant effect observed for a 1,8-naphthyridine-3-carboxylic acid analogue in a guinea pig model [4] validates the use of 2-amino-1,8-naphthyridine-3-carboxylic acid as a key intermediate for synthesizing novel H1 receptor antagonists. This scenario is ideal for medicinal chemistry campaigns aiming to develop new antihistaminic agents with potentially improved side effect profiles.

Application
Selection Property
Validation Focus
Non-quinolone antibacterial studies
Scaffold lacking 4-oxo pharmacophore
DNA ligase or alternative target engagement
Antimycobacterial screening programs
Dual functional handles for derivatization
MIC endpoint against M. tuberculosis panel
Urease inhibitor development
Amino-naphthyridine chemotype activity
IC50 and selectivity against urease
H1 receptor antagonist synthesis
1,8-Naphthyridine-3-carboxylic acid core
In vivo bronchorelaxant model-response

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